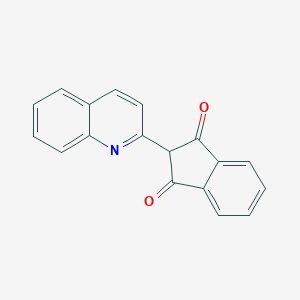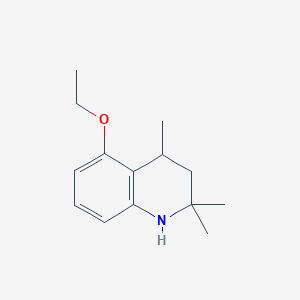
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to have a number of interesting properties that make it attractive for use in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it has the ability to activate dopamine receptors in the brain, which can lead to a number of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved motor function and cognitive function. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to selectively activate dopamine receptors. This can be useful for studying the role of dopamine in various physiological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of conditions such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on other physiological processes.
Synthesemethoden
The synthesis of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves the reaction of ethyl 3-oxobutanoate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
147991-79-5 |
|---|---|
Produktname |
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
5-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-13(12)10(2)9-14(3,4)15-11/h6-8,10,15H,5,9H2,1-4H3 |
InChI-Schlüssel |
NACMFKJUENWONY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
Synonyme |
Quinoline, 5-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






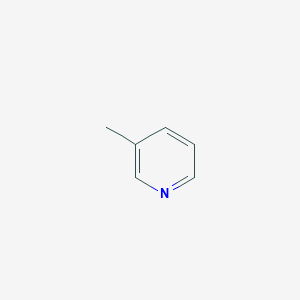
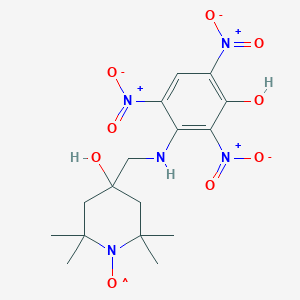
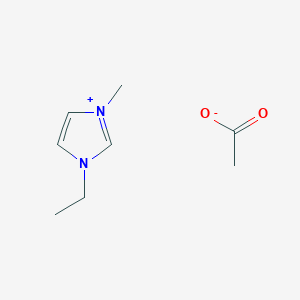
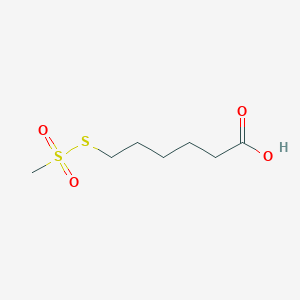
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)

